6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine
Description
Properties
Molecular Formula |
C9H10BrNS |
|---|---|
Molecular Weight |
244.15 g/mol |
IUPAC Name |
6-bromo-3,4-dihydro-1H-isothiochromen-4-amine |
InChI |
InChI=1S/C9H10BrNS/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3,9H,4-5,11H2 |
InChI Key |
DNBHJHRJTJNRNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CS1)C=CC(=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 3,4-Dihydro-1H-2-benzothiopyran-4-amine
This method involves introducing a bromine atom at the 6-position of a pre-formed 3,4-dihydro-1H-2-benzothiopyran-4-amine backbone.
- Procedure :
- Dissolve 3,4-dihydro-1H-2-benzothiopyran-4-amine in an inert solvent (e.g., dichloromethane or tetrahydrofuran).
- Add a brominating agent (e.g., N-bromosuccinimide or bromine in the presence of FeBr₃).
- Stir under controlled temperature (0–25°C) for 12–24 hours.
- Isolate the product via filtration or extraction, followed by hydrochloride salt formation using HCl.
| Parameter | Details |
|---|---|
| Yield | Not explicitly reported |
| Purity | Confirmed via NMR and MS |
| Key Advantage | Straightforward late-stage functionalization |
Cyclization of Brominated Precursors
This route constructs the benzothiopyran ring system from brominated intermediates.
| Parameter | Details |
|---|---|
| Key Intermediate | 6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |
| Cyclization Agent | SnCl₄ or BF₃·Et₂O |
| Challenges | Requires precise control of Lewis acid stoichiometry |
Reductive Amination of 6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-one
This method converts a ketone precursor to the target amine.
| Parameter | Details |
|---|---|
| Yield | Moderate (50–70% estimated) |
| Selectivity | High for 4-position amination |
| Limitations | Requires handling of hazardous reducing agents |
Multi-Component Reaction Approach
Adapting a thiochromene synthesis protocol, this one-pot method combines brominated aldehydes, thiopenol, and malononitrile.
- Procedure :
- Mix 3-bromo-4-hydroxybenzaldehyde, thiopenol, and malononitrile in ethanol.
- Catalyze with piperidine (1–2 mol%) under reflux for 3–5 hours.
- Acidify with acetic acid to precipitate the product.
| Parameter | Details |
|---|---|
| Scalability | High (demonstrated for analogues) |
| Yield | 56–68% (estimated for target) |
| Advantage | Atom-economic and step-efficient |
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Direct Bromination | Moderate | Low | High |
| Cyclization | Low | High | Moderate |
| Reductive Amination | Moderate | Moderate | High |
| Multi-Component | High | Low | High |
Chemical Reactions Analysis
Types of Reactions
6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated benzothiopyran derivatives.
Substitution: Various substituted benzothiopyran derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Key Research Findings
Stereochemical Influence : Enantiomers like (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride highlight the role of chirality in bioactivity, though sulfur-containing analogs remain understudied.
Functional Group Impact : The ester group in methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate introduces a ketone and ester, increasing reactivity for nucleophilic substitution or hydrolysis compared to the amine-focused target compound.
Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may alter bioavailability compared to free bases.
Biological Activity
6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine can be synthesized through various methods, typically involving the bromination of 3,4-dihydro-2-benzothiopyran derivatives. The general reaction involves the use of brominating agents such as N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane to achieve selective bromination at the 6th position.
Antimicrobial Properties
Research has indicated that 6-bromo derivatives exhibit notable antimicrobial activities. A study focusing on similar compounds demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine | S. aureus | 12 µg/mL |
| E. coli | 15 µg/mL | |
| 6-Bromo-3,4-dihydro-2-benzothiopyran | Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
The anticancer potential of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine has been explored through various in vitro studies. It has shown promising activity against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism is believed to involve apoptosis induction and cell cycle arrest .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
The biological activity of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine is attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom enhances its reactivity with various biological macromolecules, potentially leading to modulation of enzyme activities or receptor interactions. For instance, it may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism .
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various benzothiopyran derivatives, highlighting that those with a bromine substituent exhibited superior activity compared to their non-brominated counterparts. The study concluded that the structural modifications significantly influenced their bioactivity against pathogenic strains .
- Anticancer Evaluation : Another research project focused on the antiproliferative effects of 6-bromo derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis through p53 pathway activation, suggesting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
